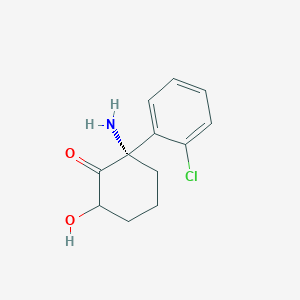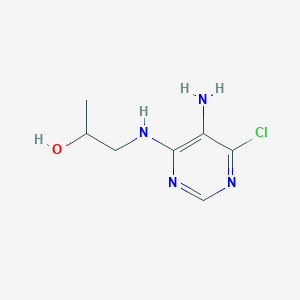![molecular formula C13H25FN4 B11749209 [3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749209.png)
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound characterized by its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process. The initial step often includes the preparation of the 1-ethyl-5-fluoro-1H-pyrazole moiety, followed by its coupling with a diethylamino propyl group. The reaction conditions may vary, but common reagents include alkyl halides, bases, and solvents such as dichloromethane or ethanol. The reaction is usually carried out under controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions are usually carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired product formation. Solvents such as dichloromethane, ethanol, or water are commonly used, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new substituted derivatives.
科学研究应用
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- [3-(diethylamino)propyl][(1-ethyl-5-chloro-1H-pyrazol-4-yl)methyl]amine
- [3-(diethylamino)propyl][(1-ethyl-5-bromo-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The uniqueness of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluoro group, for example, can enhance its stability and alter its interaction with biological targets compared to its chloro or bromo analogs.
属性
分子式 |
C13H25FN4 |
|---|---|
分子量 |
256.36 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H25FN4/c1-4-17(5-2)9-7-8-15-10-12-11-16-18(6-3)13(12)14/h11,15H,4-10H2,1-3H3 |
InChI 键 |
ZDDRKSYHUOIAEF-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C=N1)CNCCCN(CC)CC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749131.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11749132.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11749147.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749151.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749160.png)
![1-(4-Fluoro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11749163.png)
![3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11749168.png)
![[(R)-amino(phenyl)methyl]phosphonic acid](/img/structure/B11749176.png)
amine](/img/structure/B11749188.png)


![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11749201.png)
